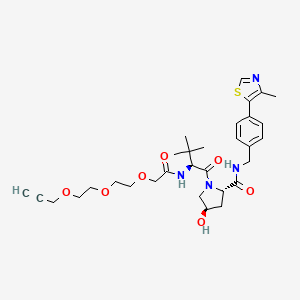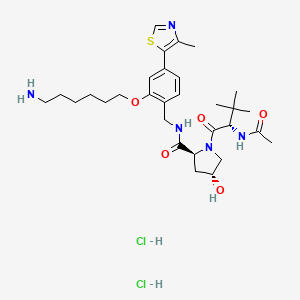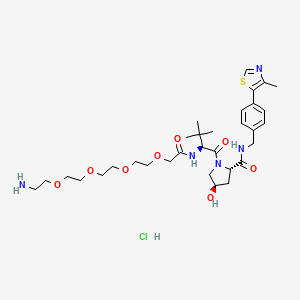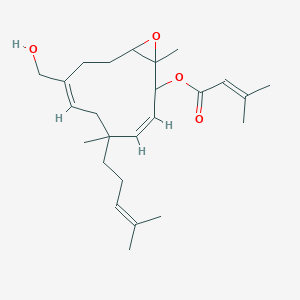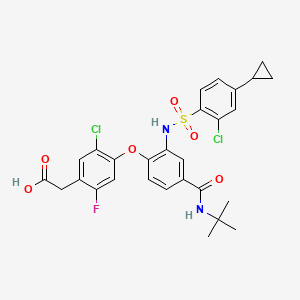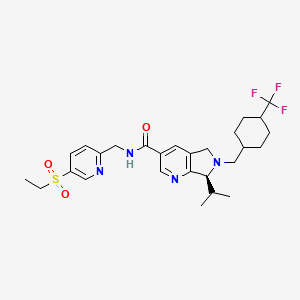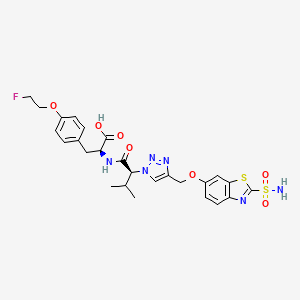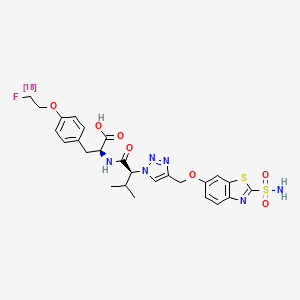![molecular formula C17H15F3N4O3S2 B611758 5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide CAS No. 1451993-15-9](/img/structure/B611758.png)
5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide
Übersicht
Beschreibung
This compound, also known as VU0467154, is a chemical with the molecular formula C17H15F3N4O3S2 and a molecular weight of 444.45 . It is a part of the trifluoromethylpyridines (TFMP) derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C(NCC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F)C=2SC3=NN=C(C(=C3C2N)C)C .Physical And Chemical Properties Analysis
This compound is insoluble (3.4E-3 g/L at 25 ºC), has a pKa of 11.80±0.46 (most acidic at 25 ºC), and a density of 1.514±0.06 g/cm3 (at 20 ºC 760 Torr) .Wissenschaftliche Forschungsanwendungen
Neuroscience
VU0467154 is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It has been shown to potentiate acetylcholine responses in cells expressing M4 receptors, which is significant for its potential role in treating neurological disorders . In neuroscience research, it has been used to study its effects on behaviors and physiological alterations associated with neurodegenerative disorders like Huntington’s disease . It also has implications in learning and memory research, as well as in understanding the mechanisms of schizophrenia and psychosis .
Pharmacology
In pharmacology, VU0467154 has been evaluated for its therapeutic potential in schizophrenia treatment. It has shown cognitive enhancement and antipsychotic-like activity in preclinical models, particularly in reversing hyperlocomotion induced by pharmacological challenges . This compound is also being studied for its effects on the acquisition and consolidation of learning and memory .
Biochemistry
VU0467154’s role in biochemistry is linked to its interaction with muscarinic acetylcholine receptors. It has been used to study the allosteric modulation of these receptors, which are crucial for various physiological processes. The compound’s ability to enhance the response to acetylcholine makes it a valuable tool for understanding receptor dynamics and signaling pathways .
Medicine
In the medical field, VU0467154 is being explored for its potential to treat cognitive impairments and psychotic symptoms observed in schizophrenia. Its ability to induce state-dependent alterations in sleep architecture and arousal suggests its use in addressing complex symptoms associated with psychiatric disorders .
Drug Development
VU0467154 is significant in drug development for its role as a positive allosteric modulator. It represents a novel approach to targeting receptor subtypes for therapeutic benefit. Its development and optimization as a tool compound can aid in the creation of new treatments for cognitive and psychotic disorders .
Clinical Trials
While specific clinical trial data for VU0467154 is not readily available, its effects observed in preclinical studies provide a foundation for future clinical research. The compound’s potential to improve cognitive function and reduce symptoms of neuropsychiatric disorders makes it a candidate for clinical evaluation .
Translational Medicine
The compound’s broad efficacy demonstrated in preclinical models suggests its translational potential. It could bridge the gap between laboratory research and clinical application, particularly in the context of neuropsychiatric disorders .
Therapeutic Applications
VU0467154’s modulatory effects on the M4 muscarinic acetylcholine receptor make it a promising therapeutic agent. It has been studied for its potential to reduce alcohol self-administration and seeking behaviors, indicating its possible use in addiction treatment .
Safety and Hazards
The compound has several hazard statements including H315, H317, H318, H334, H335, H341, H361, H370, and H413 . Precautionary measures include P201, P202, P233, P260, P264, P270, P271, P272, P273, P280, P302+P352, P304+P340, P305+P351+P338, P310, P313, P321, P333+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of VU0467154 is the M4 muscarinic acetylcholine receptor (M4 mAChR) . This receptor subtype is part of the G protein-coupled receptor family and plays a crucial role in various physiological functions, including cognitive processes .
Mode of Action
VU0467154 acts as a positive allosteric modulator (PAM) of the M4 mAChR . This means it enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself . This interaction results in an increased response at M4 mAChRs, leading to a range of downstream effects .
Biochemical Pathways
The activation of M4 mAChRs by VU0467154 can influence several biochemical pathways. These include the modulation of N-methyl-D-aspartate subtype of the glutamate receptor (NMDAR) hypofunction , which is thought to underlie many of the symptoms observed in schizophrenia . By enhancing the function of M4 mAChRs, VU0467154 can potentially reverse these abnormalities .
Pharmacokinetics
VU0467154 exhibits suitable pharmacokinetic properties for in vivo dosing . It has been found to be highly brain penetrant, indicating that it can cross the blood-brain barrier effectively . This property is crucial for its action on central nervous system targets like the M4 mAChR .
Result of Action
The action of VU0467154 leads to several molecular and cellular effects. It has been shown to produce dose-dependent reductions in preclinical models predictive of antipsychotic-like activity . For instance, it can reverse hyperlocomotion in certain mouse models . Additionally, VU0467154 has been found to enhance performance in preclinical models of associative learning and memory functions .
Action Environment
The action, efficacy, and stability of VU0467154 can be influenced by various environmental factors While specific environmental influences on VU0467154 are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other biological molecules can impact the action of similar compounds
Eigenschaften
IUPAC Name |
5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFKIFLJPECRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



